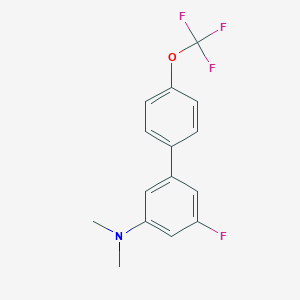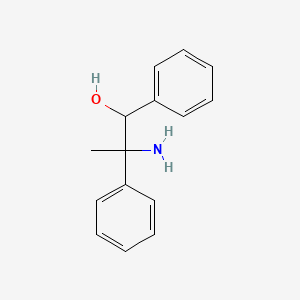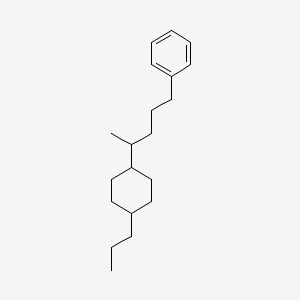
4-(Trans-4-propylcyclohexyl)-pentylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trans-4-propylcyclohexyl)-pentylbenzene is an organic compound that belongs to the class of cyclohexylbenzenes It is characterized by the presence of a cyclohexyl ring substituted with a propyl group and a benzene ring attached to a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trans-4-propylcyclohexyl)-pentylbenzene typically involves the following steps:
Preparation of Trans-4-propylcyclohexanol: This intermediate can be synthesized using a mutant alcohol dehydrogenase from Lactobacillus kefir, coupled with glucose dehydrogenase.
Formation of Trans-4-propylcyclohexylbenzene: The trans-4-propylcyclohexanol is then subjected to a Friedel-Crafts acylation reaction with benzene to form trans-4-propylcyclohexylbenzene.
Attachment of the Pentyl Chain: The final step involves the alkylation of trans-4-propylcyclohexylbenzene with a pentyl halide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and reagents are carefully selected to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trans-4-propylcyclohexyl)-pentylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles like hydroxide or alkoxide ions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives, substituted benzene compounds.
Applications De Recherche Scientifique
4-(Trans-4-propylcyclohexyl)-pentylbenzene has several scientific research applications:
Materials Science: It is used in the synthesis of liquid crystal materials for display technologies.
Organic Chemistry: This compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(Trans-4-propylcyclohexyl)-pentylbenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with cell membranes and proteins, potentially altering their function. Research is ongoing to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trans-4-ethylcyclohexyl)benzene: Similar structure but with an ethyl group instead of a propyl group.
4-(Trans-4-butylcyclohexyl)benzene: Contains a butyl group instead of a propyl group.
4-(Trans-4-amylcyclohexyl)benzene: Features an amyl group in place of the propyl group.
Uniqueness
4-(Trans-4-propylcyclohexyl)-pentylbenzene is unique due to its specific combination of a propyl-substituted cyclohexyl ring and a pentyl-substituted benzene ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and organic synthesis .
Propriétés
Formule moléculaire |
C20H32 |
|---|---|
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
4-(4-propylcyclohexyl)pentylbenzene |
InChI |
InChI=1S/C20H32/c1-3-8-18-13-15-20(16-14-18)17(2)9-7-12-19-10-5-4-6-11-19/h4-6,10-11,17-18,20H,3,7-9,12-16H2,1-2H3 |
Clé InChI |
GQDOULCFWNBECG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C(C)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B14058393.png)

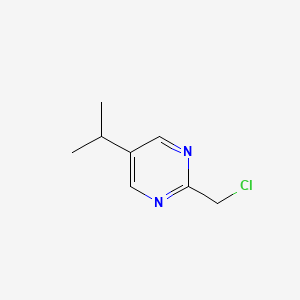
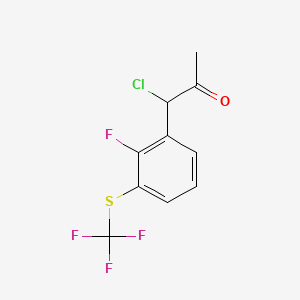
![(1S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14058421.png)
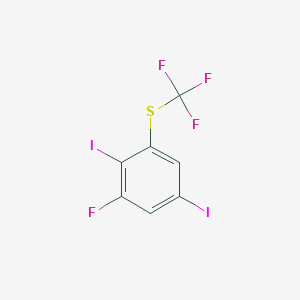
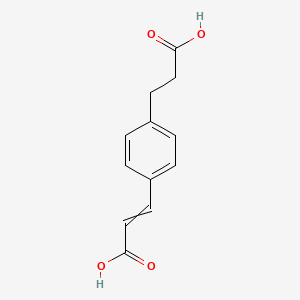
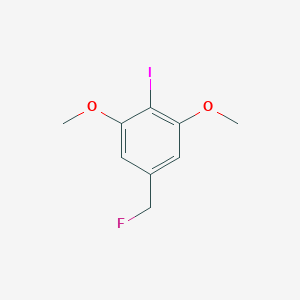
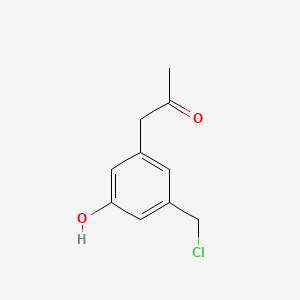
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
